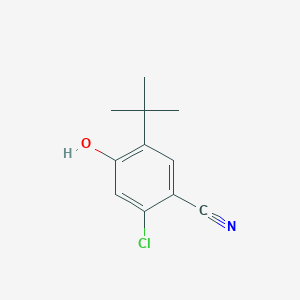

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a chloro group, a hydroxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile typically involves the introduction of the tert-butyl, chloro, hydroxy, and nitrile groups onto a benzene ring through a series of chemical reactions. One common method involves the nitration of a tert-butylbenzene derivative, followed by chlorination and subsequent hydrolysis to introduce the hydroxy group. The nitrile group can be introduced through a cyanation reaction using reagents such as copper(I) cyanide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yields and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(Tert-butyl)-2-chloro-4-oxobenzonitrile.

Reduction: Formation of 5-(Tert-butyl)-2-chloro-4-hydroxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The chloro group may enhance the compound’s reactivity and binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-hydroxybenzonitrile: Lacks the tert-butyl group, resulting in different chemical properties.

5-(Tert-butyl)-2-chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxy group, affecting its reactivity.

5-(Tert-butyl)-2-bromo-4-hydroxybenzonitrile: Substitutes the chloro group with a bromo group, altering its chemical behavior.

Uniqueness

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions and stability.

Biological Activity

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile, a compound with significant potential in various biological applications, has garnered interest for its pharmacological properties and mechanisms of action. This article provides a detailed overview of its biological activity, including synthesis, mechanisms, and empirical research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H14ClN

- Molecular Weight : 221.7 g/mol

- IUPAC Name : this compound

This compound features a chloro group and a hydroxyl group attached to a benzonitrile backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the hydroxyl and chloro groups allows for hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity.

Research indicates that compounds with similar structures can influence signaling pathways associated with oxidative stress and apoptosis. For example, studies have shown that related compounds can activate the Akt/Nrf2/HO-1 signaling pathway, which is crucial for cellular responses to oxidative stress .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of derivatives related to this compound. For instance, a derivative named LX009 demonstrated significant neuroprotective effects by reducing oxidative stress in neuronal cells subjected to oxygen-glucose deprivation (OGD). The compound was found to decrease reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes such as catalase (CAT) and manganese superoxide dismutase (Mn-SOD) .

| Parameter | Control | LX009 Treatment |

|---|---|---|

| ROS Production (µM) | 45 | 15 |

| MMP (ΔΨm) | 0.45 | 0.75 |

| CAT Activity (U/mg protein) | 10 | 25 |

| Mn-SOD Activity (U/mg protein) | 8 | 20 |

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The antiproliferative activity was evaluated using standard assays, revealing that certain derivatives exhibit IC50 values significantly lower than conventional chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| LX009 | A549 (Lung Cancer) | 10 |

| CA-4 | A549 | 20 |

These findings suggest that modifications in the chemical structure can enhance or diminish biological activity, underscoring the importance of structure-activity relationships in drug design.

Case Studies

- Neuroprotective Effects in Stroke Models : In a study involving mouse Neuro 2A neuroblastoma cells, LX009 was shown to significantly reduce cell apoptosis induced by OGD/RP conditions. The treatment not only improved cell viability but also modulated key signaling pathways involved in oxidative stress response .

- Antiproliferative Activity Against Cancer Cells : In a comparative study with Combretastatin-A4, several derivatives of benzonitrile exhibited enhanced antiproliferative properties against human cancer cell lines, suggesting potential applications in oncology .

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

5-tert-butyl-2-chloro-4-hydroxybenzonitrile |

InChI |

InChI=1S/C11H12ClNO/c1-11(2,3)8-4-7(6-13)9(12)5-10(8)14/h4-5,14H,1-3H3 |

InChI Key |

UDNJXYRZWFHWFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)C#N)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.